molecular formula C12H17NO2 B13594448 2-(4-Methoxy-3-methylphenyl)morpholine

2-(4-Methoxy-3-methylphenyl)morpholine

Cat. No.: B13594448
M. Wt: 207.27 g/mol
InChI Key: BEMJHCJEOOEBIB-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a 4-methoxy-3-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)morpholine typically involves the reaction of 4-methoxy-3-methylphenylamine with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)morpholine
  • 3-(4-Methoxy-2-methylphenyl)morpholine
  • 4-Methoxyphenylmorpholine

Uniqueness

2-(4-Methoxy-3-methylphenyl)morpholine is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)morpholine

InChI

InChI=1S/C12H17NO2/c1-9-7-10(3-4-11(9)14-2)12-8-13-5-6-15-12/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

BEMJHCJEOOEBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CNCCO2)OC

Origin of Product

United States

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